molecular formula C14H22O4 B099651 Glyoxal bis(diallyl acetal) CAS No. 16646-44-9

Glyoxal bis(diallyl acetal)

Cat. No.: B099651
CAS No.: 16646-44-9
M. Wt: 254.32 g/mol
InChI Key: BXAAQNFGSQKPDZ-UHFFFAOYSA-N
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Description

Glyoxal bis(diallyl acetal) is an organic compound with the molecular formula C14H22O4. It is known for its unique structure, which includes four allyloxy groups attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxal bis(diallyl acetal) can be synthesized through the reaction of glyoxal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of tetraallyloxyethane may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Glyoxal bis(diallyl acetal) is unique due to its specific structure, which allows for versatile chemical reactions and the formation of stable crosslinked networks. This makes it particularly valuable in polymer synthesis and the development of biocompatible materials .

Properties

IUPAC Name

3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAAQNFGSQKPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067526
Record name 1,1,2,2-Tetrakis(allyloxy)ethane
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16646-44-9, 29895-12-3
Record name Tetrakis(allyloxy)ethane
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Record name 1,1,2,2-Tetrakis(allyloxy)ethane
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Record name 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris-
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Record name Tetra(allyloxy)ethane
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Record name 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris-
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Record name 1,1,2,2-Tetrakis(allyloxy)ethane
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Record name 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene
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Record name 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene
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Record name 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tetraallyloxyethane primarily used for in the context of these research papers?

A1: Tetraallyloxyethane, also known as Glyoxal bis(diallyl acetal), consistently appears in these research papers as a crosslinking agent in polymer synthesis. [, , , , ] Its structure, featuring four reactive allyl groups, enables it to bridge polymer chains, contributing to the formation of robust networks within the material. [, ]

Q2: How does the structure of Tetraallyloxyethane influence its effectiveness as a crosslinking agent?

A2: Tetraallyloxyethane's structure, specifically the presence of four allyl groups, is key to its efficacy. [, ] Each allyl group can participate in polymerization reactions, forming covalent bonds with growing polymer chains. This multi-functionality enables Tetraallyloxyethane to act as a bridge, connecting multiple polymer chains and forming a crosslinked network. This network structure enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymers. []

Q3: Are there specific types of polymers where Tetraallyloxyethane proves particularly useful as a crosslinking agent?

A3: Research highlights Tetraallyloxyethane's application in synthesizing various polymers, including:

  • Homodisperse cross-linked copoly(methyl methacrylate) microspheres: Tetraallyloxyethane facilitates the creation of uniformly sized microspheres with enhanced thermal stability compared to their non-crosslinked counterparts. []
  • Highly water absorbent polymers: When used in conjunction with acrylic acid and water-soluble polysaccharides, Tetraallyloxyethane contributes to a robust polymer network with impressive absorption and reabsorption capabilities. []
  • Personal care and pharmaceutical products: Tetraallyloxyethane acts as a rheological additive in carboxylic copolymers, enhancing the texture and appearance of products like creams, lotions, and lipsticks. []

Q4: Does the concentration of Tetraallyloxyethane impact the properties of the final polymer?

A4: While the provided research doesn't explicitly investigate concentration effects, it's important to note that the degree of crosslinking directly influences polymer properties. Generally, higher crosslinker concentrations lead to denser networks, potentially increasing the material's hardness, strength, and solvent resistance, but also potentially decreasing flexibility. [, ]

Q5: Beyond its role as a crosslinking agent, does Tetraallyloxyethane exhibit other notable chemical behaviors?

A5: Research reveals that under specific conditions, Tetraallyloxyethane can undergo a side reaction during hydrosilylation processes, leading to chain branching in poly(dimethylsiloxane) (PDMS). [] This finding highlights the importance of carefully controlling reaction conditions when using Tetraallyloxyethane to achieve desired polymer architectures.

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